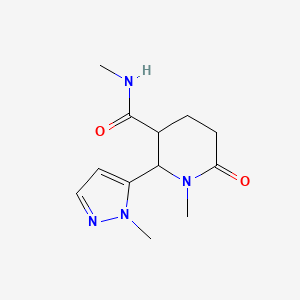
N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include piperidine derivatives and pyrazole compounds. Common synthetic routes may involve:
Alkylation: Introduction of methyl groups to the nitrogen atoms.
Cyclization: Formation of the piperidine ring.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
“N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of “N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives and pyrazole-containing molecules. Examples include:
Piperidine-3-carboxamide: A simpler analog with similar structural features.
1-Methyl-1H-pyrazole: A core structure present in the compound.
Uniqueness
The uniqueness of “N,1-Dimethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” lies in its specific substitution pattern and functional groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C12H18N4O2 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
N,1-dimethyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c1-13-12(18)8-4-5-10(17)15(2)11(8)9-6-7-14-16(9)3/h6-8,11H,4-5H2,1-3H3,(H,13,18) |
Clé InChI |
NNFNBMPIXHXFOD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCC(=O)N(C1C2=CC=NN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
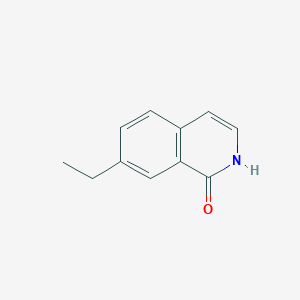
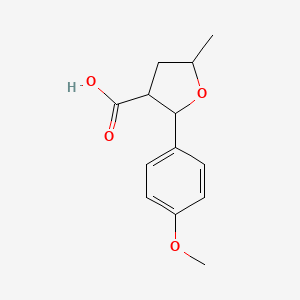
![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane](/img/structure/B13223164.png)
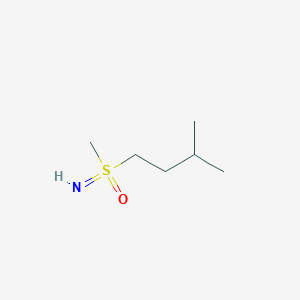
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)
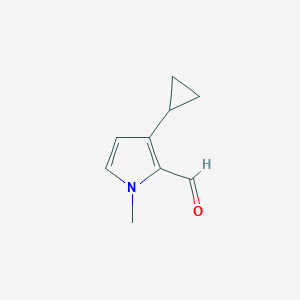
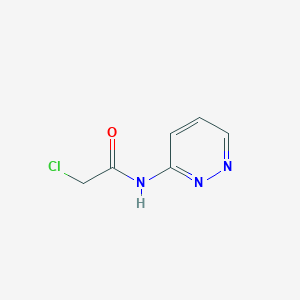

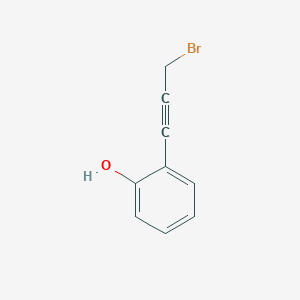


![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13223209.png)
